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molecular formula C8H7BrFNO3 B8526336 2-(2-Bromoethoxy)-4-fluoro-1-nitrobenzene

2-(2-Bromoethoxy)-4-fluoro-1-nitrobenzene

Cat. No. B8526336
M. Wt: 264.05 g/mol
InChI Key: WYNDBYSNHOLRDT-UHFFFAOYSA-N
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Patent
US07514435B2

Procedure details

A solution of 5-fluoro-2-nitrophenol (1.5 g, 9.55 mmole) in acetonitrile (100 mL) under a nitrogen atmosphere was treated with potassium carbonate (4.5 g, 32.6 mmole) and 1,2-dibromoethane (16.0 mL, 186 mmole), The reaction mixture was heated to 70° C. for 40 hours. The reaction was then filtered and concentrated. The crude material was purified by flash chromatography (SiO2, 20% ethyl acetate/hexane) to give 2-(2-bromoethoxy)-4-fluoro-1-nitrobenzene (2.5 g, 98%). 1HNMR (CDCl3) δ 7.97 (m, 1H), 6.79 (m, 2H), 4.40 (t, 2H, J=8.0 Hz), 3.69 (t, 2H, J =8.0 Hz).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([N+:9]([O-:11])=[O:10])=[C:6]([OH:8])[CH:7]=1.C(=O)([O-])[O-].[K+].[K+].[Br:18][CH2:19][CH2:20]Br>C(#N)C>[Br:18][CH2:19][CH2:20][O:8][C:6]1[CH:7]=[C:2]([F:1])[CH:3]=[CH:4][C:5]=1[N+:9]([O-:11])=[O:10] |f:1.2.3|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
FC=1C=CC(=C(C1)O)[N+](=O)[O-]
Name
Quantity
4.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
16 mL
Type
reactant
Smiles
BrCCBr
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was then filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography (SiO2, 20% ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
BrCCOC1=C(C=CC(=C1)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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